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Compound of Interest

Compound Name:
Methyl 2-methylthiazole-4-

carboxylate

Cat. No.: B1316200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-methylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry

and materials science. This document compiles available spectroscopic information, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), to facilitate its identification, characterization, and application in research and

development.

Chemical Structure
Caption: Chemical structure of Methyl 2-methylthiazole-4-carboxylate.

Spectroscopic Data Summary
While experimental data for the target molecule, Methyl 2-methylthiazole-4-carboxylate, is

not readily available in the public domain, the following tables present predicted data based on

spectroscopic principles and data from analogous structures. These values serve as a

reference for researchers in the analysis of this compound.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2 s 1H Thiazole C5-H

~3.9 s 3H O-CH₃ (Ester)

~2.7 s 3H Thiazole C2-CH₃

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~165-170 C=O (Ester)

~160-165 C2 (Thiazole)

~145-150 C4 (Thiazole)

~125-130 C5 (Thiazole)

~52-55 O-CH₃ (Ester)

~18-22 Thiazole C2-CH₃

Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (aliphatic)

~1720-1700 Strong C=O stretch (ester)

~1600-1450 Medium
C=N and C=C stretch (thiazole

ring)

~1300-1100 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ratio Relative Intensity Assignment

157 High [M]⁺ (Molecular Ion)

126 Medium [M - OCH₃]⁺

98 Medium [M - COOCH₃]⁺

57 Medium [COOCH₃]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for

thiazole derivatives. These can be adapted for the specific analysis of Methyl 2-
methylthiazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of sample

in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Add TMS as internal standard

Transfer to NMR tube

Place tube in NMR spectrometer (e.g., 400 MHz)

Shim the magnetic field

Acquire ¹H NMR spectrum

Acquire ¹³C NMR spectrum

Fourier transform raw data

Phase correct the spectra

Apply baseline correction

Integrate ¹H signals

Peak pick ¹H and ¹³C signals

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.
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Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a spectrometer, for instance, a

400 MHz instrument.[1] Samples are typically prepared by dissolving 5-10 mg of the compound

in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal reference for

chemical shifts (δ) in parts per million (ppm).[2] Data processing involves Fourier

transformation, phasing, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation

Data Acquisition

Data Analysis

Mix a small amount of sample with KBr powder

Press into a thin transparent pellet

Place pellet in FT-IR spectrometer

Acquire the IR spectrum (e.g., 4000-400 cm⁻¹)

Identify characteristic absorption bands

Assign bands to functional groups
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Click to download full resolution via product page

Caption: General workflow for FT-IR spectroscopic analysis.

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid

sample is mixed with dry KBr powder and pressed into a thin, transparent disk.[1] The

spectrum is recorded over a range, for example, from 4000 to 400 cm⁻¹. The absorption bands

are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction

Data Acquisition

Data Analysis

Dissolve sample in a suitable solvent (e.g., methanol)

Inject into the mass spectrometer (e.g., via direct infusion or GC/LC)

Ionize the sample (e.g., Electrospray Ionization - ESI)

Analyze ions based on mass-to-charge ratio (m/z)

Identify the molecular ion peak [M]⁺

Analyze fragmentation pattern

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometry analysis.

Mass spectra can be obtained using various ionization techniques, such as Electrospray

Ionization (ESI) or Electron Impact (EI).[2] The sample is typically dissolved in a suitable

solvent like methanol and introduced into the mass spectrometer. The instrument analyzes the

mass-to-charge ratio (m/z) of the resulting ions, providing information about the molecular

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1316200?utm_src=pdf-body-img
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0005617
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


weight and fragmentation pattern of the compound. High-resolution mass spectrometry

(HRMS) can be used to determine the exact mass and elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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